Benzotiazine

Benzothiazines are a class of organic compounds featuring a benzene ring fused to a sulfur-containing thiazine ring system. These heterocyclic molecules exhibit a wide range of biological activities and applications in the pharmaceutical and agricultural industries. Their structural versatility allows for the synthesis of derivatives with diverse functional groups, making them suitable for various medicinal and pesticidal purposes.

The pharmacological properties of benzothiazines include their potential as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate specific enzyme activities and receptor interactions. In agriculture, certain benzothiazine derivatives have shown efficacy in controlling fungal pathogens and pests, contributing to improved crop yields.

In terms of synthesis, benzothiazines can be prepared via various routes such as the reaction of a suitable aromatic compound with thiosemicarbazide or by the Curtin-Hammond rearrangement. Their chemical stability and reactivity towards functional group modifications make them valuable intermediates in organic chemistry.

Overall, benzothiazines represent an important subclass of heterocycles with significant potential for drug discovery and agricultural applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

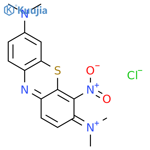

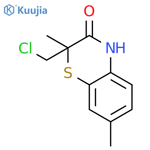

Methylene Green zinc chloride double salt | 224967-52-6 | C32H34Cl4N8O4S2Zn |

|

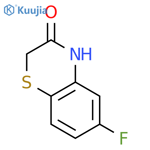

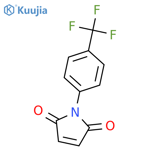

2H-1,4-Benzothiazin-3(4H)-one, 6-fluoro- | 398-64-1 | C8H6FNOS |

|

2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide | 5510-10-1 | C9H9NO3S |

|

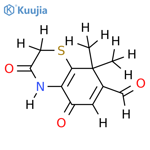

xanthialdehyde | 1134920-85-6 | C11H11NO3S |

|

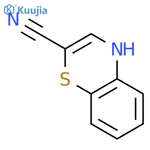

4H-1,4-Benzothiazine-2-carbonitrile | 889877-07-0 | C9H6N2S |

|

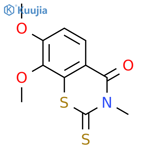

bretschneiderazine B | 1245705-59-2 | C11H11NO3S2 |

|

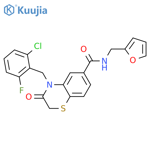

STING agonist-1 | 702662-50-8 | C21H16ClFN2O3S |

|

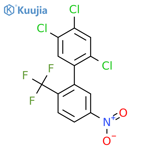

6-nitro-3,4-dihydro-2H-1,4-benzothiazine | 1193387-98-2 | C8H8N2O2S |

|

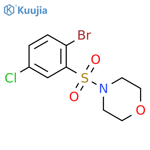

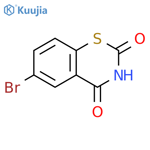

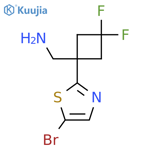

6-Bromo-2h-benzo[e][1,3]thiazine-2,4(3h)-dione | 67963-80-8 | C8H4BrNO2S |

|

2-(chloromethyl)-2,7-dimethyl-4H-1,4-benzothiazin-3-one | 111339-72-1 | C11H12ClNOS |

Letteratura correlata

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

Fornitori consigliati

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

Methanandamide Cas No: 150314-39-9

Methanandamide Cas No: 150314-39-9